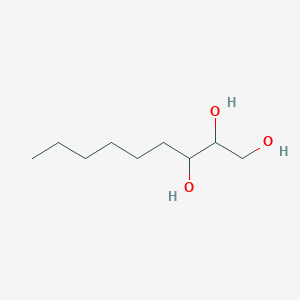
1,2,3-Nonanetriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Nonanetriol is an organic compound with the molecular formula C9H20O3. It is a triol, meaning it contains three hydroxyl (OH) groups attached to a nonane backbone.
Preparation Methods
1,2,3-Nonanetriol can be synthesized through various methods. One common synthetic route involves the reduction of this compound precursors using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions and yields high purity this compound .
Industrial production methods often involve the catalytic hydrogenation of nonane derivatives. This process requires specific catalysts and controlled reaction conditions to ensure the selective formation of this compound .
Chemical Reactions Analysis
1,2,3-Nonanetriol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form alkanes using strong reducing agents.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2,3-Nonanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its triol structure makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its solubility and biocompatibility.
Mechanism of Action
The mechanism by which 1,2,3-Nonanetriol exerts its effects is primarily through its interactions with biological molecules. The hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
1,2,3-Nonanetriol can be compared with other triols such as glycerol and 1,2,4-butanetriol. While glycerol is widely used in pharmaceuticals and cosmetics, this compound offers unique properties such as higher molecular weight and different solubility characteristics. This makes it suitable for specific applications where glycerol may not be ideal .
Similar compounds include:
Glycerol: A simple triol with widespread use in various industries.
1,2,4-Butanetriol: Another triol with applications in polymer synthesis and as a chemical intermediate.
Properties
CAS No. |
102439-69-0 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
nonane-1,2,3-triol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-8(11)9(12)7-10/h8-12H,2-7H2,1H3 |
InChI Key |
QMHBZWNZCSNBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


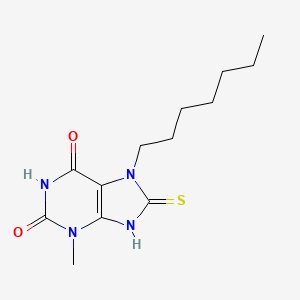

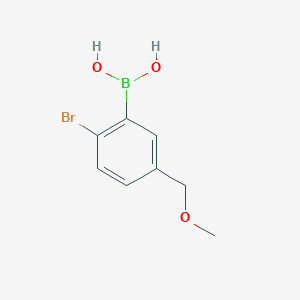
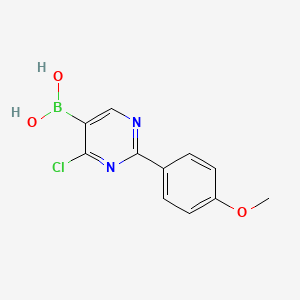
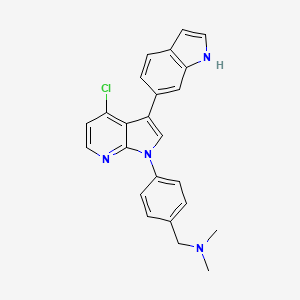


![[1-(3,4-Dimethoxyphenyl)propan-2-yl]propanedioic acid](/img/structure/B14083991.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
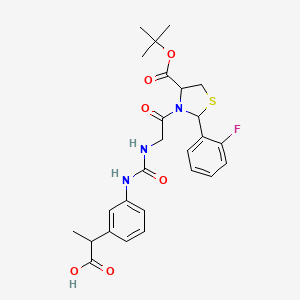
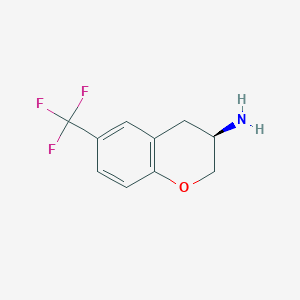

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
